molecular formula C19H18N4OS B258414 4-methylphenyl [6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl]methyl ether

4-methylphenyl [6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl]methyl ether

カタログ番号 B258414
分子量: 350.4 g/mol
InChIキー: IDQLCYGBBCOBMN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-methylphenyl [6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl]methyl ether, also known as MPTM, is a novel compound that has gained attention in recent years due to its potential therapeutic applications.

作用機序

The exact mechanism of action of 4-methylphenyl [6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl]methyl ether is not fully understood. However, it has been proposed that 4-methylphenyl [6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl]methyl ether may exert its therapeutic effects by modulating various signaling pathways, including the PI3K/Akt/mTOR pathway, the MAPK/ERK pathway, and the NF-κB pathway. 4-methylphenyl [6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl]methyl ether may also interact with various receptors, including the GABA-A receptor and the NMDA receptor.
Biochemical and Physiological Effects:
4-methylphenyl [6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl]methyl ether has been shown to have various biochemical and physiological effects. In cancer cells, 4-methylphenyl [6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl]methyl ether has been shown to induce apoptosis by activating caspase-3 and caspase-9. 4-methylphenyl [6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl]methyl ether has also been shown to inhibit the expression of various oncogenes, including c-Myc and Bcl-2. In diabetes research, 4-methylphenyl [6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl]methyl ether has been shown to increase the expression of glucose transporter 4 (GLUT4) and enhance insulin signaling. In neurodegenerative disorder research, 4-methylphenyl [6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl]methyl ether has been shown to increase the expression of brain-derived neurotrophic factor (BDNF) and reduce oxidative stress.

実験室実験の利点と制限

One advantage of 4-methylphenyl [6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl]methyl ether is its potential as a multi-targeted therapeutic agent. 4-methylphenyl [6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl]methyl ether may be able to modulate multiple signaling pathways and receptors, making it a promising candidate for the treatment of various diseases. However, one limitation of 4-methylphenyl [6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl]methyl ether is its limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetic properties.

将来の方向性

There are several future directions for 4-methylphenyl [6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl]methyl ether research. One direction is to further investigate the mechanism of action of 4-methylphenyl [6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl]methyl ether and identify its molecular targets. Another direction is to optimize the synthesis method of 4-methylphenyl [6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl]methyl ether to improve its yield and purity. Additionally, further studies are needed to evaluate the safety and efficacy of 4-methylphenyl [6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl]methyl ether in animal models and clinical trials. Finally, 4-methylphenyl [6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl]methyl ether may have potential applications in other diseases, such as inflammation and cardiovascular disorders, which warrant further investigation.

合成法

4-methylphenyl [6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl]methyl ether can be synthesized via a multistep process involving the reaction of 4-methylbenzenesulfonyl chloride with 1,2,4-triazole-3-thiol to form 4-methylbenzenesulfonyl-1,2,4-triazole-3-thiol. This intermediate is then reacted with 4-methylphenylmagnesium bromide to form the corresponding sulfonyl-substituted triazole. Finally, the sulfonyl group is removed by treatment with sodium methoxide to yield 4-methylphenyl [6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl]methyl ether.

科学的研究の応用

4-methylphenyl [6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl]methyl ether has been studied for its potential use as a therapeutic agent in various diseases, including cancer, diabetes, and neurodegenerative disorders. In cancer research, 4-methylphenyl [6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl]methyl ether has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In diabetes research, 4-methylphenyl [6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl]methyl ether has been shown to improve glucose tolerance and insulin sensitivity in animal models. In neurodegenerative disorder research, 4-methylphenyl [6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl]methyl ether has been shown to have neuroprotective effects and improve cognitive function.

特性

製品名

4-methylphenyl [6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl]methyl ether

分子式

C19H18N4OS

分子量

350.4 g/mol

IUPAC名

3-[(4-methylphenoxy)methyl]-6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

InChI

InChI=1S/C19H18N4OS/c1-13-3-7-15(8-4-13)17-12-25-19-21-20-18(23(19)22-17)11-24-16-9-5-14(2)6-10-16/h3-10H,11-12H2,1-2H3

InChIキー

IDQLCYGBBCOBMN-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NN3C(=NN=C3SC2)COC4=CC=C(C=C4)C

正規SMILES

CC1=CC=C(C=C1)C2=NN3C(=NN=C3SC2)COC4=CC=C(C=C4)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。